4-Bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole
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Overview
Description
4-Bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorophenylmethyl group at the 1st position, and a nitro group at the 3rd position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole typically involves multiple steps. One common method starts with the bromination of 4-bromo-3-nitrotoluene to yield 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to a reaction with isopropenylmagnesium bromide, followed by the Bartoli reaction to form the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The chlorophenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Bromo-1-[(2-chlorophenyl)methyl]-3-aminopyrazole, while substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar structural features but different functional groups.
4-Bromo-3-nitrotoluene: An intermediate used in the synthesis of 4-Bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole.
2-Chlorophenylmethyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a chlorophenylmethyl group, and a nitro group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-8-6-14(13-10(8)15(16)17)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQRKLOAFQKGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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